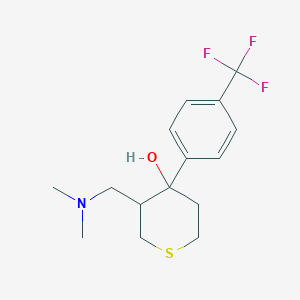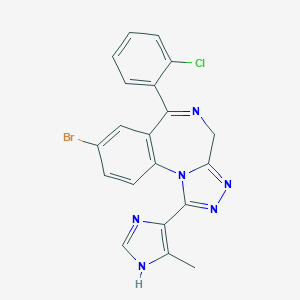![molecular formula C20H15ClN2O2 B374915 2-(4-chlorophenyl)-6-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B374915.png)
2-(4-chlorophenyl)-6-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-6-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring and a dimethylamino group attached to the benzo[de]isoquinoline-1,3-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-6-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the Buchwald–Hartwig amination reaction, where 2-chloro-3-aryl-1,8-naphthyridines react with 2-(4-aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in the presence of a catalytic system such as Pd(PPh3)4 and a base like KO-t-Bu in toluene . This reaction is often initiated by microwave irradiation, resulting in high yields and purity within a short reaction time.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, solvent recycling and waste minimization strategies are employed to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chlorophenyl)-6-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KO-t-Bu) are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-6-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-6-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions. This binding can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound’s antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione
- Indane-1,3-dione
- Isoquinoline-1,3-dione derivatives
Uniqueness
2-(4-chlorophenyl)-6-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione stands out due to its unique combination of a chloro-substituted phenyl ring and a dimethylamino group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C20H15ClN2O2 |
|---|---|
Molekulargewicht |
350.8g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-6-(dimethylamino)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C20H15ClN2O2/c1-22(2)17-11-10-16-18-14(17)4-3-5-15(18)19(24)23(20(16)25)13-8-6-12(21)7-9-13/h3-11H,1-2H3 |
InChI-Schlüssel |
NOWMQLVPXMVDOD-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
CN(C)C1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{1-[8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]ethyl}ethanesulfonamide](/img/structure/B374833.png)


![N-[2-([1,1'-biphenyl]-2-yloxy)ethyl]-N-methylamine](/img/structure/B374839.png)
![1-[3-([1,1'-Biphenyl]-2-yloxy)propyl]-4-methylpiperazine](/img/structure/B374841.png)
![3-[(2-chloro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)oxy]quinuclidine](/img/structure/B374843.png)
![2-{4-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]-1-piperazinyl}ethanol](/img/structure/B374845.png)
![3-{4-[3-([1,1'-Biphenyl]-2-yloxy)propyl]-1-piperazinyl}-1-propanol](/img/structure/B374846.png)
![8-(2-{[Hydroxy(diphenyl)acetyl]oxy}ethyl)-2-isopropyl-8-methyl-1,3-dioxo-2-aza-8-azoniaspiro[4.5]decane](/img/structure/B374847.png)
![2-[4-(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl (methylsulfanyl)acetate](/img/structure/B374848.png)
![8-{2-[(diphenylacetyl)oxy]ethyl}-2-isopropyl-8-methyl-1,3-dioxo-2-aza-8-azoniaspiro[4.5]decane](/img/structure/B374849.png)
![2-Isopropyl-8-methyl-1,3-dioxo-8-(2-{[(2-oxo-1-pyrrolidinyl)acetyl]oxy}ethyl)-2-aza-8-azoniaspiro[4.5]decane](/img/structure/B374850.png)
![3-{4-[2-([1,1'-biphenyl]-2-yloxy)ethyl]-1-piperazinyl}-1-propanol](/img/structure/B374852.png)
![2-[4-(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl phenoxyacetate](/img/structure/B374855.png)
